N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide
Description
Properties
IUPAC Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-10-3-5-11(6-4-10)24-9-14(22)20-21-17-19-15-13(23-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYIAZNUVETTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chloro-substituted aromatic aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the aromatic ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Thioether formation: The p-tolylthio group is introduced through a nucleophilic substitution reaction between the benzo[d]thiazole derivative and p-tolylthiol in the presence of a base such as sodium hydride.
Hydrazide formation: The final step involves the reaction of the thioether intermediate with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzo[d]thiazole derivatives with various nucleophiles.
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, a review highlighted several synthesized benzothiazole compounds, including derivatives similar to N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide, which demonstrated effective inhibition against various bacterial strains.
| Compound | Activity (MIC μM) | Reference |
|---|---|---|
| This compound | 0.25 | |
| Benzothiazole derivative A | 0.32 | |
| Benzothiazole derivative B | 0.09 |
Anti-Tubercular Properties
Benzothiazole derivatives have also been investigated for anti-tubercular activity. A recent study reported that compounds with similar structural motifs showed promising in vitro activity against Mycobacterium tuberculosis.
Cytotoxic Effects
The compound's potential as an anticancer agent has been explored in various studies. The structure suggests that it may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation.
A study conducted on similar benzothiazole derivatives found that certain compounds exhibited cytotoxic effects on cancer cell lines, leading to apoptosis.
Mechanism of Action
The mechanism of action of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting cellular functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetohydrazide Derivatives
Structural Analogues and Key Features
The target compound shares structural motifs with several acetohydrazide derivatives reported in the literature. Below is a comparative analysis of its molecular features, synthetic pathways, and biological activities relative to analogues:
Physicochemical Properties
- Hydrogen Bonding : Benzothiazole acetohydrazides (e.g., ) form layered crystal structures via intermolecular N–H···O and N–H···S hydrogen bonds, which could influence solubility and bioavailability .
Biological Activity
N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its mechanisms of action, efficacy, and relevant case studies.
Key Properties
- Molecular Formula : C₁₅H₁₄ClN₃OS
- Molecular Weight : 319.81 g/mol
Anticancer Activity
Research indicates that compounds with a benzothiazole structure exhibit potent anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study on similar benzothiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) models. These compounds showed IC50 values in the submicromolar range, indicating high potency against tumor cells .
- In Vivo Efficacy : In xenograft models, compounds structurally related to this compound exhibited tumor growth inhibition rates between 30% and 70%, depending on dosage and treatment duration .
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis has been noted in various studies.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.08 μM against Mycobacterium tuberculosis, suggesting that this compound may possess similar efficacy .
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival.
Multi-Drug Resistance
One of the notable advantages of benzothiazole derivatives is their potential to circumvent multi-drug resistance (MDR) mechanisms commonly seen in cancer and bacterial infections. Studies have shown that these compounds can effectively inhibit P-glycoprotein-mediated efflux, enhancing their therapeutic efficacy .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target | IC50 (μM) | MIC (μM) | Efficacy (%) |
|---|---|---|---|---|
| Compound A | Cancer | 0.5 | - | 30 |
| Compound B | Bacteria | - | 0.08 | - |
| This compound | Cancer/Bacteria | TBD | TBD | TBD |
Table 2: Comparative Analysis of IC50 Values
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| SMART-H | PC-3 | 0.7 |
| SMART-F | A375 | 0.9 |
| N'-(7-chloro...) | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide, and how can intermediates be characterized?
- Methodology : A two-step synthesis is commonly employed. First, react 2-amino-7-chloro-4-methoxybenzothiazole with ethyl chloroacetate in ethanol under reflux to form the glycinate intermediate. Second, condense this intermediate with p-tolylthioacetic acid hydrazide using acetic acid as a catalyst. Purify intermediates via recrystallization (e.g., ethanol) and confirm structures using -NMR, -NMR, and IR spectroscopy. For example, the benzothiazole NH peak typically appears at ~12 ppm in -NMR, while the thioether (S–C) group resonates at ~40–45 ppm in -NMR .
Q. How can structural ambiguities in acetohydrazide derivatives be resolved using crystallography?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For instance, in analogous compounds (e.g., 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives), SC-XRD confirmed the planar geometry of the hydrazide moiety and intramolecular hydrogen bonding between the NH group and the thiazole sulfur atom. These interactions stabilize the structure and guide reactivity .
Q. What analytical techniques are essential for verifying the purity of this compound?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H] for exact mass 352.0668534) .
Advanced Research Questions
Q. How do substituents on the benzothiazole ring (e.g., 7-chloro, 4-methoxy) influence biological activity?
- Methodology : Compare bioactivity data across derivatives. For example, 7-chloro substitution in benzothiazoles enhances lipophilicity and membrane permeability, while 4-methoxy groups can modulate electronic effects, altering binding to targets like kinases or inflammatory enzymes. Assays such as COX-2 inhibition (for anti-inflammatory activity) or MTT cytotoxicity testing (e.g., IC values against HepG2 cells) provide quantitative comparisons .
Q. What experimental strategies address contradictory data in structure-activity relationship (SAR) studies?
- Methodology :
- Step 1 : Validate assay reproducibility using positive controls (e.g., Celecoxib for anti-inflammatory studies ).
- Step 2 : Perform molecular docking to identify key binding interactions (e.g., hydrogen bonding with the hydrazide NH and hydrophobic interactions with the p-tolylthio group).
- Step 3 : Synthesize analogs with systematic substituent variations (e.g., replacing p-tolylthio with phenylthio) to isolate electronic vs. steric effects .
Q. How can reaction byproducts (e.g., regioisomers) be minimized during synthesis?
- Methodology : Optimize reaction conditions using design of experiments (DoE). For example, in analogous hydrazide syntheses, maintaining a 1:1 molar ratio of reactants, refluxing in methanol/chloroform (1:1) with catalytic acetic acid, and monitoring via TLC (hexane/ethyl acetate 3:1) reduces side reactions like over-condensation or oxidation .
Q. What mechanistic insights explain the formation of unexpected indole or pyrazole derivatives during synthesis?
- Methodology : Investigate via intermediate trapping and LC-MS analysis. For example, treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with arylhydrazines can yield indole derivatives via cyclization, whereas electron-withdrawing groups (e.g., chloro) favor pyrazole formation due to altered nucleophilic attack pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
